5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative characterized by three distinct structural motifs:
- Cyclopropyl substituent at the 5-position of the pyrazole ring, which enhances metabolic stability and influences lipophilicity.
- 4-Sulfamoylbenzyl group attached via the carboxamide nitrogen, contributing strong hydrogen-bonding capacity and solubility due to the sulfonamide functionality.
Properties
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-[(4-sulfamoylphenyl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c19-29(26,27)15-5-1-12(2-6-15)10-20-18(23)16-9-17(13-3-4-13)22(21-16)14-7-8-28(24,25)11-14/h1-2,5-6,9,13-14H,3-4,7-8,10-11H2,(H,20,23)(H2,19,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLWYQRYXPIEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide typically involves several key steps:
Formation of the Pyrazole Core: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: Cyclopropyl groups are often introduced via cyclopropanation reactions, which can be carried out using reagents like diazomethane or through transition metal-catalyzed reactions.
Attachment of the Dioxidotetrahydrothiophene Moiety: This step may involve the oxidation of a tetrahydrothiophene derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired pyrazole carboxamide structure, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxidotetrahydrothiophene moiety can undergo further oxidation to form sulfone or sulfoxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation Products: Sulfone or sulfoxide derivatives.
Reduction Products: Amines from nitro reductions.
Substitution Products: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein binding due to its diverse functional groups.
Medicine
Pharmacologically, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, compounds with such structures can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The synthesis and properties of pyrazole-carboxamide derivatives have been extensively studied. Below is a detailed comparison with analogs from the literature () and pharmacological insights ().
Key Observations :
Substituent Effects on Yield : Fluorinated derivatives (e.g., 3d) exhibit higher yields (71%) compared to chlorinated analogs (3a: 68%), likely due to improved solubility during synthesis .
Melting Points: Electron-withdrawing groups (e.g., Cl, F) increase melting points (3b: 171–172°C; 3d: 181–183°C) compared to non-halogenated analogs (3a: 133–135°C), suggesting stronger intermolecular interactions .
Target Compound Uniqueness: The sulfamoylbenzyl and sulfone groups in the target compound distinguish it from analogs, which prioritize cyano and halogen substituents. These differences may enhance solubility and target selectivity.
Pharmacological and Functional Comparisons
- Receptor Binding: Pyrazole derivatives often target G protein-coupled receptors (GPCRs). For example, CB1 and CB2 cannabinoid receptors exhibit differential affinity for ligands based on substituents. WIN 55212-2 shows higher CB2 affinity due to its bicyclic structure, analogous to the target compound’s sulfone and cyclopropyl motifs .
- Signal Transduction : Both CB1 and CB2 receptors inhibit cAMP accumulation via pertussis toxin-sensitive pathways. The target compound’s sulfonamide group may enhance interactions with similar signaling cascades .
Biological Activity
5-Cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several notable structural elements:
- Cyclopropyl Group : Contributes to the compound's unique reactivity and potential biological interactions.
- Tetrahydrothiophene Moiety : Enhances metabolic stability and may influence pharmacokinetics.
- Pyrazole Ring : Known for diverse biological activities, particularly in cancer therapy and enzyme inhibition.
The molecular formula is , with a molecular weight of approximately 398.45 g/mol.
1. GIRK Channel Activation
Recent studies have identified this compound as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels, specifically GIRK1/2. The compound exhibited nanomolar potency in activating these channels, which are crucial in regulating neuronal excitability and neurotransmitter release. Enhanced GIRK channel activity is associated with neuroprotective effects and potential applications in treating neurological disorders .
2. Anticancer Properties
The compound has shown promising anticancer activity against various cancer cell lines. For instance:
- Cytotoxicity : It demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7 and MDA-MB-231), with an IC50 value of approximately 39.70 µM for MCF-7 cells .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases, suggesting a mechanism involving programmed cell death pathways .
3. Enzyme Inhibition
The compound also exhibits inhibitory effects on various metabolic enzymes relevant to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : It has been noted for its potent inhibition of AChE, which is crucial for neurotransmission .
- Carbonic Anhydrase : Inhibition of this enzyme has implications for managing conditions like glaucoma and epilepsy .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound:
- Substituent Variations : Modifications on the pyrazole ring and the addition of sulfonyl groups significantly enhance both potency and selectivity against target enzymes.
- Hydrophobic Interactions : The presence of hydrophobic groups improves binding affinity to target proteins, which has been validated through molecular docking studies .
Case Studies
Several research studies have explored the biological implications of this compound:
- Study on GIRK Activation : A study focused on the SAR of pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring could enhance GIRK channel activation while maintaining metabolic stability .
- Anticancer Efficacy : Another study demonstrated that compounds similar to this one could effectively inhibit tumor growth in vivo models, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide, and how can reaction yields be optimized?
- Methodology : Use a multi-step approach starting with cyclocondensation of hydrazine derivatives with β-ketoesters or acrylates to form the pyrazole core. Substituents like the tetrahydrothiophene dioxide group can be introduced via nucleophilic substitution or coupling reactions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (room temperature to reflux), and catalysts (e.g., K₂CO₃ for alkylation steps) . Purity is enhanced via recrystallization or column chromatography.
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodology : Combine spectroscopic methods:
- ¹H/¹³C-NMR to confirm substituent positions and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
- Mass spectrometry (ESI-TOF or HRMS) for molecular ion validation.
- Elemental analysis (C, H, N, S) to verify purity (>98%) .
- Advanced : Single-crystal X-ray diffraction (as in ) resolves 3D conformation and hydrogen bonding patterns .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase) due to the sulfamoyl group’s known role in binding catalytic zinc ions.
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α/IL-6 ELISA) at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. What computational strategies are effective in predicting target interactions and optimizing binding affinity?
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with targets like sulfotransferases or kinases. Focus on the sulfamoylbenzyl group’s hydrogen bonding with active-site residues .
- Quantum mechanical calculations (DFT) to assess electronic effects of the cyclopropyl and dioxidotetrahydrothiophene groups on binding .
- MD simulations (GROMACS) to study conformational stability in physiological conditions .
Q. How can researchers resolve contradictions in biological activity data between structurally analogous pyrazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing cyclopropyl with isosteric groups) and retest activity.
- Meta-analysis : Compare datasets across studies, prioritizing assays with standardized protocols (e.g., IC₅₀ values from enzyme inhibition) .
- Pharmacophore modeling to identify critical binding features masked by structural noise .
Q. What advanced strategies are recommended for improving metabolic stability and bioavailability?
- Methodology :
- Prodrug design : Introduce ester or amide prodrug moieties to enhance solubility (e.g., ethyl ester derivatives as in ) .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the cyclopropyl group).
- Co-crystallization with serum albumin to study plasma protein binding .
Q. How can reaction pathways be optimized using computational and experimental synergy?
- Methodology :
- Reaction path searching (via DFT or artificial force-induced reaction methods) to identify low-energy intermediates.
- High-throughput screening of catalysts (e.g., Pd/C for coupling steps) under varied conditions (pH, solvent) .
- Machine learning (e.g., random forest models) to predict optimal reaction yields from historical data .
Contradiction Analysis and Troubleshooting
Q. How should researchers address discrepancies in reported biological potency of pyrazole derivatives?
- Methodology :
- Dose-response validation : Replicate assays with strict controls (e.g., same cell lines, passage numbers).
- Off-target profiling (e.g., kinase panel screening) to identify confounding interactions .
- Physicochemical profiling : Compare logP, pKa, and solubility to rule out bioavailability differences .
Q. What experimental controls are critical when evaluating anti-inflammatory activity?
- Methodology :
- Positive controls : Use established NSAIDs (e.g., indomethacin) at equivalent concentrations.
- Negative controls : Include vehicle-only and scrambled analogs.
- Ulcerogenicity assessment : Test gastric irritation in rodent models to differentiate COX-1/COX-2 selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
